

BI-1935: A Comparative Guide to its Selectivity for Soluble Epoxide Hydrolase

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Compound of Interest

Compound Name: BI-1935

Cat. No.: B606076

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This guide provides a detailed comparison of **BI-1935**, a potent inhibitor of soluble epoxide hydrolase (sEH), with other notable sEH inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its selectivity, supported by experimental data and protocols.

Introduction to Soluble Epoxide Hydrolase and its Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the metabolism of epoxyeicosatrienoic acids (EETs) into their corresponding dihydroxyeicosatrienoic acids (DHETs).^[1] EETs possess anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for cardiovascular diseases, inflammation, and pain.^[1]

BI-1935 is a potent and selective small molecule inhibitor of sEH, with an IC₅₀ of 7 nM for the human enzyme.^[1] This guide will delve into the selectivity profile of **BI-1935** and compare it with other well-known sEH inhibitors.

Comparative Selectivity and Potency of sEH Inhibitors

The following table summarizes the in vitro potency of **BI-1935** and other sEH inhibitors against the human sEH enzyme.

Compound	Human sEH IC50
BI-1935	7 nM[1]
TPPU	3.7 nM[2]
GSK2256294A	27 pM[3][4]
AUDA	69 nM[5]
AR9281	Potent inhibitor (specific IC50 not available in provided results)[6][7]

Selectivity Profile of BI-1935 and Comparators

A critical aspect of a good chemical probe is its selectivity for the intended target over other proteins. The following tables provide a comparative overview of the selectivity of **BI-1935** and other sEH inhibitors against key off-targets.

Table 2.1: Selectivity of **BI-1935** against a Panel of Off-Targets

BI-1935 was screened against a Eurofins Safety Panel of 67 targets. The majority of these targets showed minimal inhibition. The most significant off-target activities are detailed below.

Off-Target	% Inhibition @ 10 µM	IC50
Thromboxane Synthase	96%	Not available
5-Lipoxygenase (5-LOX)	66%	Not available

Additionally, **BI-1935** demonstrated high selectivity against certain cytochrome P450 enzymes.

Off-Target	Fold Selectivity
hCYP2J2	>100-fold
hCYP2C9	>100-fold
hCYP2C19	>100-fold

Table 2.2: Comparative Selectivity of Other sEH Inhibitors

Direct, head-to-head selectivity data for other sEH inhibitors against the specific off-targets of **BI-1935** is limited in the available literature. However, some general selectivity information is available.

Compound	Known Off-Targets / Selectivity Information
TPPU	Dual inhibitor of sEH and p38 kinase.[1]
GSK2256294A	Tested against a large panel of enzymes, receptors, and ion channels with good selectivity.[3]
AUDA	Known to have synergistic effects when combined with COX and 5-LOX inhibitors, suggesting potential interactions with the broader arachidonic acid cascade.[6]
PTUPB (Dual Inhibitor)	A dual inhibitor of sEH (IC ₅₀ = 0.9 nM) and COX-2 (IC ₅₀ = 1.26 μM), highlighting the potential for cross-reactivity within the arachidonic acid pathway.[8]

Experimental Protocols

The determination of sEH inhibition and selectivity is crucial for the validation of compounds like **BI-1935**. Below are detailed methodologies for key experiments.

In Vitro sEH Inhibition Assay (Fluorescence-based)

This assay is commonly used to determine the potency of sEH inhibitors.

Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

- Recombinant human sEH enzyme
- sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)
- Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
- Test compound (e.g., **BI-1935**) and known sEH inhibitor (positive control)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compound and the positive control in the assay buffer.
- Add a fixed amount of recombinant human sEH to each well of the microplate.
- Add the diluted test compounds and controls to the respective wells.
- Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.
- Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME) over time.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.

Selectivity Profiling

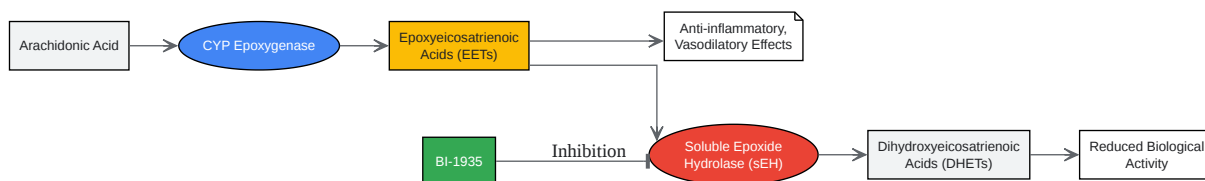
To assess the selectivity of an sEH inhibitor, its activity is tested against a panel of other enzymes, receptors, and ion channels.

General Workflow:

- **Panel Selection:** A broad panel of targets is chosen, often including enzymes from related pathways (e.g., COX-1, COX-2, 5-LOX, other hydrolases, CYPs), as well as common off-targets from safety panels.
- **Assay Execution:** The test compound is screened against each target in the panel at a fixed concentration (e.g., 10 μ M) in duplicate or triplicate. The assays for each target are performed according to established protocols, which may be radiometric, fluorescent, colorimetric, or based on other detection methods.
- **Hit Identification:** Targets that show significant inhibition (e.g., >50% inhibition) are identified as "hits."
- **Dose-Response Analysis:** For the identified hits, a full dose-response curve is generated to determine the IC₅₀ value of the test compound for that off-target.
- **Selectivity Calculation:** The selectivity is typically expressed as the ratio of the IC₅₀ for the off-target to the IC₅₀ for the primary target (sEH). A higher ratio indicates greater selectivity.

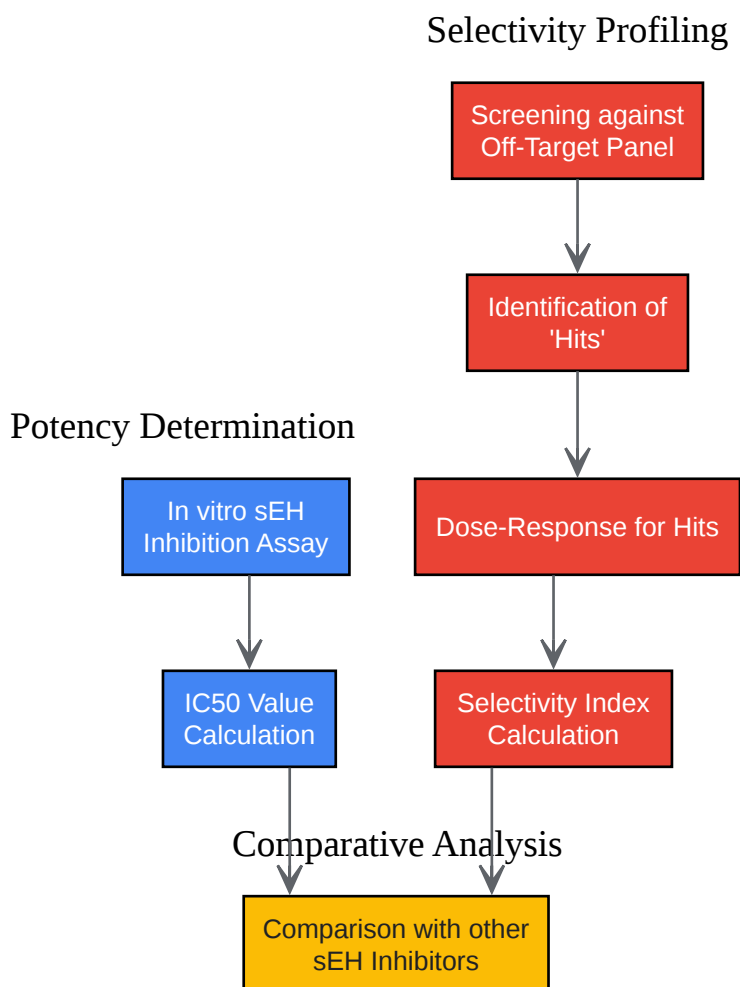
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of **BI-1935**'s action and the process of its validation, the following diagrams are provided.



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Caption: The sEH signaling pathway and the inhibitory action of **BI-1935**.



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Caption: Experimental workflow for the validation of an sEH inhibitor.

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